REACTION_SMILES
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[Br:6][c:7]1[cH:8][c:9]([F:15])[c:10]([CH2:11][Br:12])[cH:13][cH:14]1.[CH2:1]1[CH2:2][CH2:3][NH:4][CH2:5]1.[CH3:16][C:17]#[N:18]>>[CH2:1]1[CH2:2][CH2:3][N:4]([CH2:11][c:10]2[c:9]([F:15])[cH:8][c:7]([Br:6])[cH:14][cH:13]2)[CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1cc(Br)ccc1CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Type
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product
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Smiles
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Fc1cc(Br)ccc1CN1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |